
butoxy(methyl)phosphinic acid
Overview
Description
Butoxy(methyl)phosphinic acid is a phosphinic acid derivative characterized by a phosphorus atom bonded to a methyl group (CH₃), a butoxy group (C₄H₉O), and two hydroxyl groups (P(O)(OH)₂). Its structure, (CH₃)(C₄H₉O)P(O)OH, confers unique physicochemical properties, such as moderate lipophilicity due to the butoxy chain and steric effects from the methyl group. Phosphinic acids are notable for their structural versatility, enabling applications in medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
butoxy(methyl)phosphinic acid can be synthesized through several methods. One common method involves the reaction of methylphosphonic dichloride with n-butanol in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3P(O)Cl2+C4H9OH→CH3P(O)(OC4H9)2+2HCl
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of methyl-phosphonic acid n-butyl ester often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
butoxy(methyl)phosphinic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form methyl-phosphonic acid and n-butanol.
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Hydrolysis: Methyl-phosphonic acid and n-butanol.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
butoxy(methyl)phosphinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a pro-drug.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl-phosphonic acid n-butyl ester exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form coordination complexes with metal ions, which can influence biological pathways and chemical reactions. The presence of the ester group allows for hydrolysis and subsequent release of the active phosphonic acid moiety.
Comparison with Similar Compounds
Substituent Variations on the Phosphorus Atom
a. Chloromethyl vs. Methyl Substituents
- Butoxy(chloromethyl)phosphinic acid (CAS unspecified) replaces the methyl group with a chloromethyl (ClCH₂) moiety. The chlorine atom enhances electrophilicity, increasing reactivity in nucleophilic substitutions. This modification could improve binding to biological targets but may reduce metabolic stability compared to the methyl analog .
- This derivative may exhibit improved solubility in aqueous environments, contrasting with the hydrophobic nature of the methyl variant .
b. Aromatic vs. Aliphatic Substituents
- α-Phenyl-α-methylbutadiene phosphinic acid (m.p. 192°C, decomp.) and p-di-α-phenylvinylbenzene phosphinic acid (m.p. 210°C) demonstrate that aromatic substituents elevate melting points and thermal stability compared to aliphatic chains like butoxy or methyl. The rigidity of aromatic systems enhances crystallinity .
Derivatives and Salts
a. Phosphonothioic Acid Derivatives
- O-Butyl methylphosphonothioic acid, dicyclohexylammonium salt (CAS 98283-34-2, C₁₇H₃₆NO₂PS) replaces one hydroxyl group with a sulfur atom (P=S). This thio-analog exhibits distinct reactivity, such as resistance to hydrolysis, and is used in specialized syntheses or coordination chemistry .
b. Aziridinyl-Substituted Derivatives
- Butyl bis(1-aziridinyl) phosphinate (CAS 2486-93-3) incorporates reactive aziridine rings. These strained three-membered nitrogen rings enable cross-linking in polymers, a property absent in butoxy(methyl)phosphinic acid .
c. Alkyl Phosphinic Acid Salts
- Aluminium diethylphosphinate (CAS unspecified) highlights the role of counterions.
Functional Group Modifications
- Di-n-butyl methylphosphonate (CAS 2404-73-1) replaces hydroxyl groups with alkoxy esters, reducing acidity and enhancing solubility in organic solvents. Such esters are intermediates in organophosphorus synthesis .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Trends
- Medicinal Chemistry : Phosphinic acids are valued for their ability to mimic transition states in enzymatic reactions. The butoxy group in this compound may enhance membrane permeability, while the methyl group minimizes steric hindrance in active-site binding .
- Material Science : Alkyl phosphinic acid salts, such as aluminium derivatives, demonstrate superior flame-retardant properties due to synergistic effects between phosphorus and counterions. This compound could be optimized similarly .
- Reactivity: Thio-derivatives (e.g., phosphonothioic acids) exhibit slower hydrolysis rates than their oxy-analogs, making them suitable for controlled-release formulations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for butoxy(methyl)phosphinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting methylphosphinic acid chloride with butanol under anhydrous conditions yields the target compound. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to alcohol) and using catalysts like triethylamine to neutralize HCl byproducts. Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphorus-containing intermediates . Purity validation requires HPLC (e.g., C18 column, acetonitrile/water mobile phase) with retention time comparison to standards .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : <sup>1</sup>H NMR identifies methyl and butoxy protons (δ 1.0–1.6 ppm for butyl CH2, δ 3.5–4.0 ppm for P-O-CH2). <sup>31</sup>P NMR confirms the phosphorus environment (δ 20–30 ppm for phosphinic acids).
- Mass Spectrometry : High-resolution LC-MS (e.g., m/z 751 [M+H]<sup>+</sup> in Reference Example 74) ensures molecular weight accuracy .
- Elemental Analysis : Carbon, hydrogen, and phosphorus percentages should align with theoretical values (e.g., C: ~40%, H: ~7%, P: ~15%) .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the P-O bond under acidic conditions).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For storage, maintain anhydrous conditions at ≤4°C to prevent hydrolysis .
Q. How can researchers reconcile contradictory data on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst selection, or trace moisture. Systematic approaches include:
- Solvent Screening : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Catalyst Optimization : Test palladium (e.g., Pd(PPh3)4) vs. nickel catalysts under inert atmospheres.
- Moisture Control : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O). Document reaction conditions meticulously to identify critical variables .
Q. What computational methods are suitable for modeling the electronic structure and ligand properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict bond dissociation energies, charge distribution, and frontier molecular orbitals. Software like Gaussian or ORCA can simulate interactions with metal ions (e.g., Al<sup>3+</sup> or Fe<sup>3+</sup>), aiding in designing coordination complexes. Validate models by comparing calculated IR spectra with experimental data .
Q. What are the environmental and toxicological screening protocols for this compound in academic research?
- Methodological Answer : Follow OECD guidelines for preliminary assessments:
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC50).
- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates.
- Regulatory Alignment : Cross-reference with REACH registration data (e.g., CAS No. 68937-40-6) and EPA hazard profiles for structurally similar phosphinic acids .
Q. What challenges arise when integrating this compound into polymeric or hybrid materials, and how can they be addressed?
- Methodological Answer : Key challenges include poor solubility and phase separation. Strategies:
- Copolymer Design : Incorporate hydrophilic monomers (e.g., polyethylene glycol) to enhance compatibility.
- Surface Functionalization : Use silane coupling agents (e.g., (3-aminopropyl)triethoxysilane) to improve adhesion to inorganic matrices.
- Characterization : Employ SEM-EDS for elemental mapping and DSC for thermal behavior analysis .
Q. Data Presentation
Properties
Molecular Formula |
C5H13O3P |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
butoxy(methyl)phosphinic acid |
InChI |
InChI=1S/C5H13O3P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3,(H,6,7) |
InChI Key |
GZUFHXSFPZCNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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